molecular formula C8H14ClNO2 B1351107 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone CAS No. 379254-90-7

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

Cat. No.: B1351107
CAS No.: 379254-90-7
M. Wt: 191.65 g/mol
InChI Key: SMTSEWHPTUIWBY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is an organic compound that belongs to the class of chloro ketones It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further substituted with a 2,6-dimethyl-morpholin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone typically involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

[ \text{2,6-Dimethylmorpholine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanol.

    Oxidation: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-acetic acid.

Scientific Research Applications

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(morpholin-4-yl)-ethanone: Lacks the 2,6-dimethyl substitution on the morpholine ring.

    2-Bromo-1-(2,6-dimethyl-morpholin-4-yl)-ethanone: Contains a bromo group instead of a chloro group.

    2-Chloro-1-(2,6-dimethyl-piperidin-4-yl)-ethanone: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is unique due to the presence of both the chloro group and the 2,6-dimethyl-morpholine moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The 2,6-dimethyl substitution on the morpholine ring can influence the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets.

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTSEWHPTUIWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399864
Record name 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-90-7
Record name 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dimethylmorpholine (a mixture of trans- and cis-isomers (1.0 g, 8.7 mmol) and TEA (1.34 ml, 9.6 mmol) were dissolved in anhydrous ether (50 ml) and cooled in ice bath. To the above mixture was added dropwise a solution of chloroacetyl chloride (0.69 ml, 8.7 mmol). Then the mixture was warmed to room temperature and stirred for 3 hours. The mixture was washed with water, dried and evaporated under reduced pressure. The residue was purified by column chromatography (EA/PE=1/1) to afford the title compound (0.79 g, yield 47.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
47.5%

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